molecular formula C12H11NO4 B3149245 Methyl 5-(2-methoxyphenyl)isoxazole-3-carboxylate CAS No. 668971-17-3

Methyl 5-(2-methoxyphenyl)isoxazole-3-carboxylate

Cat. No.: B3149245
CAS No.: 668971-17-3
M. Wt: 233.22 g/mol
InChI Key: CQYQVYUEFHKARR-UHFFFAOYSA-N
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Description

Methyl 5-(2-methoxyphenyl)isoxazole-3-carboxylate is an organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by a methoxyphenyl group attached to the isoxazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-methoxyphenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxybenzoyl chloride with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to the isoxazole ring using a dehydrating agent such as phosphorus oxychloride . The final step involves esterification with methanol to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-methoxyphenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the isoxazole ring to more saturated heterocycles.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, often in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Synthetic Applications

Methyl 5-(2-methoxyphenyl)isoxazole-3-carboxylate serves as a versatile building block in organic synthesis. Its isoxazole ring structure allows for various modifications, making it useful in the development of more complex molecules.

  • Functionalization : The compound can undergo various chemical reactions, including nucleophilic substitutions and cycloadditions. For instance, it can react with hydrazines to form hydrazones, which are valuable intermediates in organic synthesis .
  • Synthesis of Isoxazole Derivatives : Recent studies have demonstrated methods for synthesizing diverse isoxazole derivatives from this compound. For example, it can be converted into hydroxylamine-functionalized isoxazoles, which possess significant biological activities .
Reaction Type Product Yield
Nucleophilic substitutionHydrazone derivativesHigh yield
CycloadditionFunctionalized isoxazolesVariable

Biological Activities

The biological profile of this compound indicates potential therapeutic applications.

  • Antioxidant Activity : Studies have shown that derivatives of isoxazoles exhibit antioxidant properties. Compounds similar to this compound have been tested for their ability to scavenge free radicals, demonstrating efficacy comparable to established antioxidants like quercetin .
  • Anticancer Properties : Research indicates that isoxazole derivatives can act as potential anticancer agents. The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against specific cancer cell lines .

Case Study 1: Antioxidant Properties

A study investigated the antioxidant capabilities of this compound using both in vivo and in vitro models. The results indicated that this compound effectively reduced oxidative stress markers in human fibroblasts.

Case Study 2: Anticancer Activity

In another research project, this compound was evaluated for its anticancer activity against breast cancer cell lines. The findings revealed a dose-dependent inhibition of cell growth, suggesting its potential use as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of Methyl 5-(2-methoxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In receptor studies, it can act as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate
  • Methyl 5-(4-fluorophenyl)isoxazole-3-carboxylate
  • Methyl 5-(2,4-dimethylphenyl)isoxazole-3-carboxylate
  • Methyl 5-phenylisoxazole-3-carboxylate

Uniqueness

Methyl 5-(2-methoxyphenyl)isoxazole-3-carboxylate is unique due to the presence of the methoxy group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its solubility and bioavailability, making it a valuable compound in pharmaceutical research .

Biological Activity

Methyl 5-(2-methoxyphenyl)isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound possesses an isoxazole ring structure that includes a methoxyphenyl group and a carboxylate functional group. Its molecular formula is C11H11N1O4C_{11}H_{11}N_{1}O_{4} with a molecular weight of approximately 219.24 g/mol. The compound appears as a white solid with a melting point around 63 °C, and it exhibits distinct spectral characteristics in Nuclear Magnetic Resonance (NMR) spectroscopy, confirming its structural integrity and purity .

The primary mechanism of action for this compound involves its role as a cannabinoid receptor type 2 (CB2) agonist. This interaction modulates various signaling pathways associated with inflammation and pain management . Research indicates that the compound binds to CB2 receptors, leading to downstream effects that may alleviate pain and reduce inflammation .

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against certain bacterial strains. This property positions it as a potential candidate for antibiotic development, particularly in the context of resistant bacterial infections .

Anti-inflammatory Effects

As a CB2 agonist, this compound shows promise in treating inflammatory diseases. Studies have indicated that it can modulate immune responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructureKey FeaturesBiological Activity
Ethyl 5-(2-methoxyphenyl)isoxazole-3-carboxylateEthyl structureEthyl ester instead of methylSimilar CB2 agonist activity
Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate4-Methoxy structureDifferent substitution on phenyl ringVaries in receptor affinity
Methyl 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamideAminothiazole structureAminothiazole substitutionAntibacterial properties

The distinct substitution pattern on the isoxazole ring of this compound contributes to its pronounced activity as a CB2 agonist compared to other derivatives .

Case Studies and Research Findings

  • Pain Management : A study highlighted the efficacy of this compound in reducing pain responses in animal models through its action on CB2 receptors, suggesting its potential application in clinical pain management protocols .
  • Antimicrobial Efficacy : In vitro studies demonstrated that this compound inhibited the growth of specific bacterial strains, supporting its development as an antibiotic agent .
  • Inflammation Reduction : Research has shown that treatment with this compound led to reduced markers of inflammation in animal models, indicating its therapeutic potential in inflammatory diseases .

Properties

IUPAC Name

methyl 5-(2-methoxyphenyl)-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-15-10-6-4-3-5-8(10)11-7-9(13-17-11)12(14)16-2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYQVYUEFHKARR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NO2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 5-(2-methoxyphenyl)isoxazole-3-carboxylate
Methyl 5-(2-methoxyphenyl)isoxazole-3-carboxylate
Methyl 5-(2-methoxyphenyl)isoxazole-3-carboxylate
Methyl 5-(2-methoxyphenyl)isoxazole-3-carboxylate
Methyl 5-(2-methoxyphenyl)isoxazole-3-carboxylate
Methyl 5-(2-methoxyphenyl)isoxazole-3-carboxylate

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